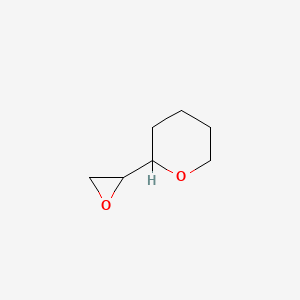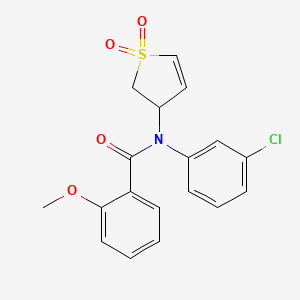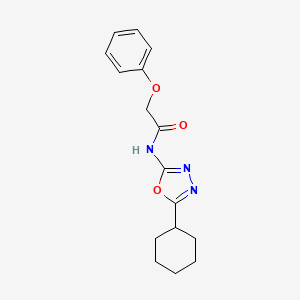
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
作用機序
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to have a wide range of applications .
Mode of Action
Oxadiazoles, in general, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
It’s worth noting that compounds with amide and sulphonamide groups in oxadiazole have been observed to enhance antidiabetic activities .
Result of Action
Similar compounds have shown more than 70% inhibition of α-amylase, indicating potential antidiabetic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl hydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the oxadiazole ring.
Pharmaceuticals: It serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- 4-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- 2-(4-nitrophenyl)-5-{7-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]heptyl}-1,3,4-oxadiazole
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of both the cyclohexyl and phenoxyacetamide groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
特性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNAZAQNQSLDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
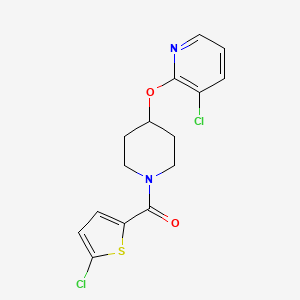
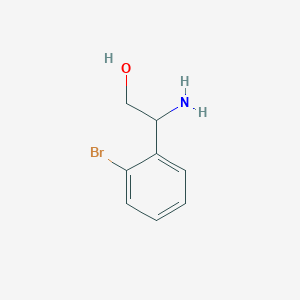
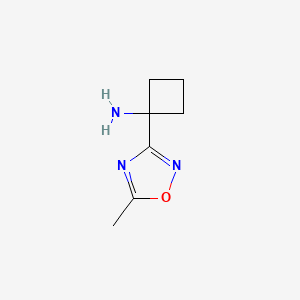
![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)
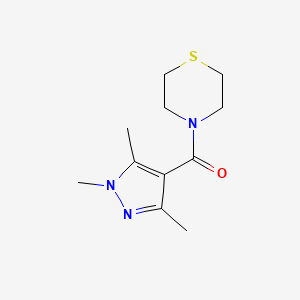
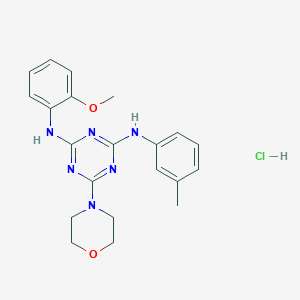
![2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2845332.png)
![Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2845333.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2845335.png)
![1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidine-4-carboxamide](/img/structure/B2845336.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)
